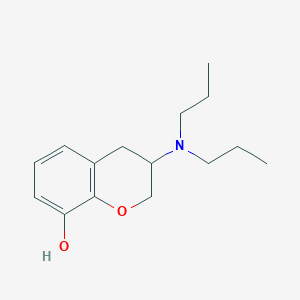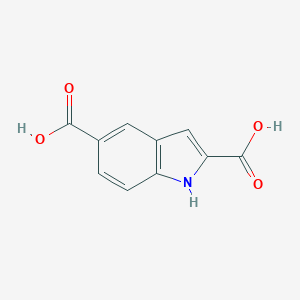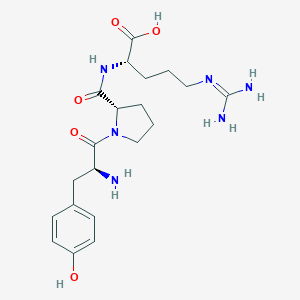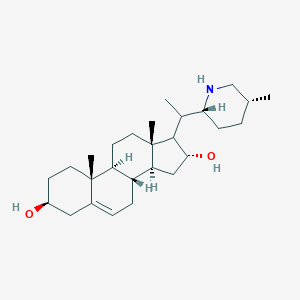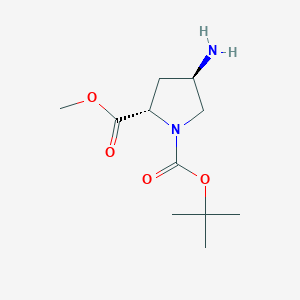
1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a compound synthesized from basic amino acids like L-aspartic acid. Its significance lies in its application in medicinal chemistry, particularly in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of this compound involves several key steps starting from basic amino acids. For instance, Yoshida et al. (1996) described a large-scale preparation of a similar compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid, highlighting steps like methylation, reduction, and protection with di-tert-butyl dicarbonate (Yoshida et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves complex cyclic structures with various functional groups. For example, the molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate were determined using X-ray diffraction and NMR techniques, providing insights into the stereochemical aspects of such compounds (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound often include transformations like alkylation, acylation, and reduction. For instance, Zhao et al. (2017) discussed the synthesis of a related compound involving steps like acylation and nucleophilic substitution (Zhao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Intermediate in Biotin Synthesis
Qin et al. (2014) synthesized Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a pivotal intermediate in Biotin, a vitamin involved in the metabolic synthesis of fatty acids, sugars, and amino acids. This synthesis highlights the compound's significance in vitamin production and metabolic processes (Qin, S., Tang, L., Wang, G., Wang, L. P., Huang, F., Huang, S., & Wang, X. J., 2014).
Facile Preparation for Medicinal Chemistry Applications
Singh and Umemoto (2011) detailed the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The resulting 4-fluoropyrrolidine derivatives are pivotal in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors (Singh, R., & Umemoto, T., 2011).
Tert-Butyloxycarbonyl Group Migration
Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) group migration in imides, revealing a base-generated alkoxide's role in triggering this migration. The study provides insights into molecular transformations critical in synthetic organic chemistry (Xue, F., & Silverman, R., 2010).
NMR Tag for High-Molecular-Weight Systems
Chen et al. (2015) demonstrated the use of O-tert-Butyltyrosine as an NMR tag, particularly for high-molecular-weight systems. The unique properties of the tert-butyl group make it an excellent marker in NMR spectroscopy, offering a window into molecular interactions and conformations (Chen, W. N., Kuppan, K. V., Lee, M. D., Jaudzems, K., Huber, T., & Otting, G., 2015).
Synthesis of Biologically Active Compounds
Zhao et al. (2017) discussed the synthesis of Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for compounds like omisertinib (AZD9291). This showcases the compound's role in the development of bioactive molecules, particularly in pharmaceuticals (Zhao, B., Guo, Y., Lan, Z., Xu, S., 2017).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQYMRFIIVPMQ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426588 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
CAS RN |
121148-00-3 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

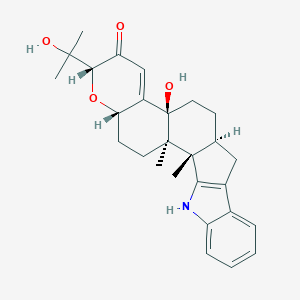
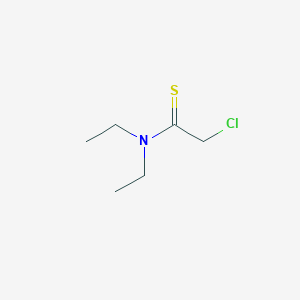
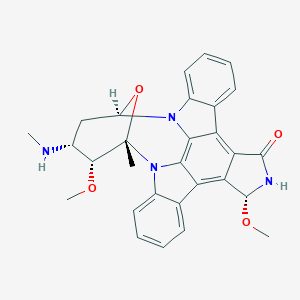
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)

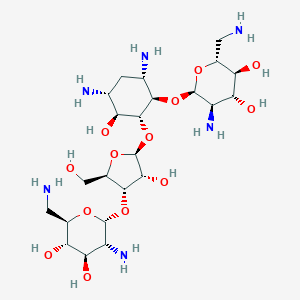
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)

